Cas no 208173-24-4 (1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one)
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone
- 4'-Fluoro-3'-(trifluoromethyl)acetophenone
- 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone
- 4-fluoro-3-(trifluoromethyl)acetophenone
- 4-Fluoro-3-trifluoromethylacetophenone
- 5-Acetyl-2-fluorobenzotrifluoride
- 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one
- WT1766
- 4-FLUORO-3-TRIFLUOROMETHYLHYPNONE
- 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
- 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanone #
- AC-3621
- 4-fluoro-3-(trifluormethyl)acetophenone
- 4 inverted exclamation mark -Fluoro-3 inverted exclamation mark -(trifluoromethyl)acetophenone
- 4'-fluoro-3'-trifluoromethylacetophenone
- F0808
- FT-0618466
- 1-[4-fluoranyl-3-(trifluoromethyl)phenyl]ethanone
- CS-0020108
- A814941
- PS-8079
- Ethanone, 1-[4-fluoro-3-(trifluoromethyl)phenyl]-
- AKOS005259007
- A19684
- 1-(4-fluoro-3-trifluoromethyl-phenyl)-ethanone
- SY017078
- 208173-24-4
- J-515359
- MFCD00061252
- AM61383
- SCHEMBL78909
- CL8670
- DTXSID60345580
-
- MDL: MFCD00061252
- Inchi: 1S/C9H6F4O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3
- InChI Key: SYFHRXQPXHETEF-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(C)=O)C=C1C(F)(F)F
Computed Properties
- Exact Mass: 206.03500
- Monoisotopic Mass: 206.035478
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 421
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.6
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.3600
- Boiling Point: 198.1ºC at 760 mmHg
- Flash Point: 73.5ºC
- Refractive Index: 1.454
- PSA: 17.07000
- LogP: 3.04710
- Solubility: Not determined
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501a - Hazardous Material transportation number:1993
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Safety Term:S26;S36
- Risk Phrases:R36/38
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 006379-10g |
4'-Fluoro-3'-(trifluoromethyl)acetophenone |
208173-24-4 | 98% | 10g |
£20.00 | 2022-03-01 | |
| Fluorochem | 006379-25g |
4'-Fluoro-3'-(trifluoromethyl)acetophenone |
208173-24-4 | 98% | 25g |
£41.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F121998-100g |
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
208173-24-4 | 97% | 100g |
¥5664.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F121998-1g |
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
208173-24-4 | 97% | 1g |
¥126.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F121998-25g |
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
208173-24-4 | 97% | 25g |
¥1771.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F121998-5g |
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
208173-24-4 | 97% | 5g |
¥509.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016440-1g |
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
208173-24-4 | 97% | 1g |
¥27 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016440-5g |
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one |
208173-24-4 | 97% | 5g |
¥113 | 2024-05-25 | |
| BAI LING WEI Technology Co., Ltd. | 102094-1G |
4'-Fluoro-3'-(trifluoromethyl)acetophenone, 98% |
208173-24-4 | 98% | 1G |
¥ 60 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 102094-5G |
4'-Fluoro-3'-(trifluoromethyl)acetophenone, 98% |
208173-24-4 | 98% | 5G |
¥ 237 | 2022-04-26 |
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one Suppliers
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one Related Literature
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids Retrochalcones
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids Chalcones and dihydrochalcones Retrochalcones
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Additional information on 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
Chemical Profile of 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one (CAS No. 208173-24-4)
1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one, identified by its Chemical Abstracts Service Number (CAS No.) 208173-24-4, is a fluorinated aromatic ketone that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its fluoro and trifluoromethyl substituents on a phenyl ring, exhibits unique structural and electronic properties that make it a promising candidate for various applications, particularly in the development of bioactive molecules.
The presence of a fluoro group at the para position relative to the ketone functionality enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the trifluoromethyl group contributes to electron-withdrawing effects, influencing the reactivity and binding affinity of the compound. These structural features have been extensively studied in the context of modulating pharmacokinetic and pharmacodynamic properties, making 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one a valuable scaffold for medicinal chemists.
In recent years, fluorinated compounds have been increasingly recognized for their therapeutic potential across multiple disease areas. The incorporation of fluorine atoms into drug molecules can lead to improved pharmacological profiles, including enhanced binding affinity, reduced metabolic degradation, and altered pharmacokinetic behavior. For instance, fluoroaromatics have been successfully employed in the development of antiviral, anticancer, and anti-inflammatory agents. The compound in question, 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one, aligns with this trend by leveraging fluorine-based modifications to optimize its biological activity.
One of the most compelling aspects of 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one is its versatility as a building block in synthetic chemistry. The ketone moiety provides a reactive site for further functionalization, enabling the construction of more complex molecular architectures. This flexibility has been exploited in several research endeavors aimed at developing novel therapeutic agents. For example, derivatives of this compound have been explored as potential inhibitors of enzyme targets involved in metabolic disorders and as modulators of signal transduction pathways relevant to neurodegenerative diseases.
Recent advancements in computational chemistry have further enhanced the utility of 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one in drug discovery. Molecular modeling studies have demonstrated that subtle modifications to its structure can significantly alter its interactions with biological targets. These insights have guided the design of optimized analogs with improved efficacy and selectivity. Moreover, machine learning algorithms have been employed to predict the biological activity of virtual derivatives, streamlining the process of identifying promising candidates for experimental validation.
The pharmacological profile of 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one has been investigated in several preclinical studies. Initial findings suggest that this compound exhibits moderate affinity for certain protein targets, making it a potential lead compound for further development. The fluoro and trifluoromethyl substituents appear to play crucial roles in determining its binding characteristics, with recent crystallographic studies providing detailed insights into its molecular interactions. These structural insights have informed rational design strategies aimed at enhancing its therapeutic potential.
In conclusion, 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one (CAS No. 208173-24-4) represents a fascinating example of how structural modifications can influence the biological activity of a molecule. Its unique combination of fluorinated aromatic groups and a ketone functionality makes it a versatile tool for pharmaceutical research. As our understanding of fluorine chemistry continues to evolve, compounds like this are likely to play an increasingly important role in the discovery and development of novel therapeutics.
208173-24-4 (1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one) Related Products
- 680215-14-9(2-Propen-1-one, 1-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]-)
- 819792-77-3(2-Propen-1-one, 1,3-bis[3,5-bis(trifluoromethyl)phenyl]-)
- 819792-69-3(2-Propen-1-one, 3-[3,5-bis(trifluoromethyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-)
- 819792-67-1(2-Propen-1-one,3-[3,5-bis(trifluoromethyl)phenyl]-1-[4-(trifluoromethyl)phenyl]-)
- 819792-58-0(2-Propen-1-one, 1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-)
- 819792-52-4(2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]-)
- 62056-10-4(2-Propen-1-one, 3-phenyl-1-[4-(trifluoromethyl)phenyl]-)
- 61637-11-4(2-Propen-1-one, 1-phenyl-3-[4-(trifluoromethyl)phenyl]-)
- 621-16-9((2E)-1-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one)
- 102692-43-3(2-Propen-1-one, 3-phenyl-1-[4-(trifluoromethyl)phenyl]-, (Z)-)